![molecular formula C27H22ClN7O B2491400 [1,1'-biphenyl]-4-yl(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920228-93-9](/img/structure/B2491400.png)

[1,1'-biphenyl]-4-yl(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

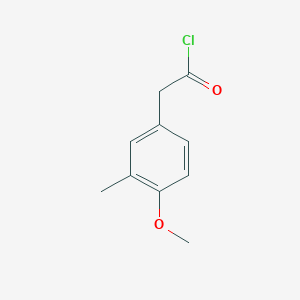

Synthesis Analysis

The synthesis of compounds similar to “[1,1'-biphenyl]-4-yl(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone” often involves complex reactions. For instance, heteroaromatization with 4-hydroxycoumarin has been used to synthesize novel pyrano[2,3-d]pyrimidines and triazolo[1,5-c]pyrimidines derivatives, indicating a method that might be adapted for synthesizing similar compounds (El-Agrody et al., 2001).

Molecular Structure Analysis

The molecular structure of compounds in this category often involves detailed NMR, IR, and MS analysis to establish their unique configurations. For example, the crystal structure and molecular interactions of related compounds have been extensively studied, providing insights into the conformational preferences and stability influenced by specific substituents (Shim et al., 2002).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, leading to the synthesis of derivatives with potential biological activities. The reactions include cyclization, condensation, and deprotection, indicative of their reactive nature and the possibility of generating a diverse array of derivatives for further study (Yu-tao, 2009).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, are crucial for understanding the behavior of these compounds under different conditions. The synthesis and characterization of bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol offer an example of how these properties are determined and their implications for the compound's applications (Dong & Huo, 2009).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, stability under various conditions, and potential for functionalization, are fundamental aspects of these compounds' study. The creation of novel 1,2,3-triazoles through azide-alkyne cycloaddition showcases the versatility and reactivity of these compounds, leading to the synthesis of derivatives with significant fungicidal activities (Mao et al., 2013).

Scientific Research Applications

Synthesis and Antimicrobial Activities

- Some derivatives of 1,2,4-triazole, including compounds similar to the queried chemical, have been synthesized and shown to possess antimicrobial activities. These compounds were screened against various test microorganisms, with some demonstrating good or moderate activities (Bektaş et al., 2007).

Synthesis and Structural Studies

- There have been studies focusing on the synthesis of similar compounds, particularly those involving pyrazolo[5,1-c]triazines and pyrazolo[1,5-a]pyrimidines. These studies often elucidate the structure of these compounds using various spectroscopic methods and sometimes through X-ray crystal analysis (Abdelhamid et al., 2012).

Anticancer and Antituberculosis Potential

- Derivatives of the compound, such as [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone, have been synthesized and tested for their potential anticancer and antituberculosis activities. Some of these compounds have exhibited significant activity in these areas (Mallikarjuna et al., 2014).

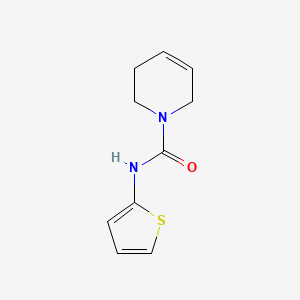

5-HT2 Antagonist Activity

- Bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, with structural similarities to the queried compound, have been prepared and tested for 5-HT2 and alpha 1 receptor antagonist activity. Some of these compounds showed promising results, particularly as 5-HT2 antagonists (Watanabe et al., 1992).

PET Imaging Agent for Parkinson's Disease

- A compound structurally related to the queried molecule, HG-10-102-01, was synthesized and considered as a potential PET imaging agent for examining LRRK2 enzyme activity in Parkinson's disease (Wang et al., 2017).

Mechanism of Action

Mode of Action

Generally, compounds of this class interact with their targets by binding to the active site, thereby inhibiting the function of the target protein . The specific interactions and resulting changes would depend on the nature of the target protein.

Biochemical Pathways

Compounds of the [1,2,4]triazolo[4,5-d]pyrimidine class have been found to inhibit Janus kinases, which play a crucial role in signal transduction for a variety of cytokines and growth factors . Inhibition of these kinases can affect multiple downstream pathways, including the JAK-STAT signaling pathway.

Result of Action

If this compound acts as a janus kinase inhibitor, it could potentially interfere with cytokine signaling, leading to effects on cell growth, differentiation, and immune responses .

Future Directions

properties

IUPAC Name |

[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-(4-phenylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22ClN7O/c28-22-10-12-23(13-11-22)35-26-24(31-32-35)25(29-18-30-26)33-14-16-34(17-15-33)27(36)21-8-6-20(7-9-21)19-4-2-1-3-5-19/h1-13,18H,14-17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTCNODGHSFIYSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)Cl)C(=O)C5=CC=C(C=C5)C6=CC=CC=C6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22ClN7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-bromo-4-methoxyphenyl)-2-[(3-methyl-1H-1,2,4-triazol-5-yl)sulfanyl]ethan-1-one](/img/structure/B2491319.png)

![(E)-N-[2-(3,4-Dihydro-2H-quinolin-1-yl)-2-oxoethyl]-4-(dimethylamino)-N-methylbut-2-enamide](/img/structure/B2491321.png)

![[(E)-[4-[(2,2,2-trifluoroacetyl)amino]-4,5-dihydrocyclopenta[b]thiophen-6-ylidene]amino] 3-methoxybenzoate](/img/structure/B2491322.png)

![7,7,7-Trifluoro-6-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid](/img/structure/B2491326.png)

![1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-YL]-3-(methylsulfanyl)propan-1-amine hydrochloride](/img/structure/B2491328.png)

![8-{(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazino}-3-methyl-7-(2-methyl-2-propenyl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![1-[4-(5-Methyl-1,3-thiazol-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2491335.png)

![4-butoxy-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2491340.png)